4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
CAS No.: 315243-56-2
Cat. No.: VC7023918
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315243-56-2 |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.53 |
| IUPAC Name | 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
| Standard InChI | InChI=1S/C20H21N3O3S2/c1-3-14-6-8-15(9-7-14)12-16-19(25)23(20(27)28-16)10-4-5-18(24)21-17-11-13(2)26-22-17/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,22,24)/b16-12- |
| Standard InChI Key | KFPSWZOLMPYHIP-VBKFSLOCSA-N |
| SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NOC(=C3)C |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including the formation of the thiazolidine and oxazole rings, followed by the introduction of the amide linkage. Common methods might include condensation reactions for forming the rings and peptide coupling for the amide bond.
Potential Applications
Compounds with similar structures have been explored for various biological activities, such as anti-inflammatory effects. The presence of a thiazolidine ring, known for its pharmacological properties, suggests potential applications in drug development.
Research Findings
While specific research findings on this compound are not available, related compounds have shown promise in medicinal chemistry. For example, thiazolidine derivatives have been studied for their antioxidant and anti-inflammatory properties.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Property | Related Compounds | Potential Values |
|---|---|---|
| Molecular Weight | 300-500 g/mol | Calculated based on structure |
| Solubility | Variable | Depends on functional groups |
| Stability | Generally stable | Influenced by storage conditions |
| Biological Activity | Anti-inflammatory, antioxidant | Requires experimental verification |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume